molecular formula C24H26FN3O2 B2604393 (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1797093-18-5

(3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2604393
CAS No.: 1797093-18-5
M. Wt: 407.489
InChI Key: RRTPFWMHUCNYNQ-UHFFFAOYSA-N
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Description

(3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a synthetic organic compound known for its intricate structure, which combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic synthesis:

  • Formation of the azepane ring: : Starting from 4-fluorobenzene, various cyclization reactions are employed.

  • Coupling with 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole: : Using coupling agents like EDCI or DCC under inert conditions.

Industrial Production Methods

Industrial production mirrors lab-scale synthesis but with optimizations for yield and purity:

  • Continuous flow reactors: : Enhance reaction efficiency.

  • Catalysis: : Employing catalysts for selective transformation steps.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group and the azepane ring can be targets.

  • Reduction: : Potentially at the fluorophenyl group.

  • Substitution: : The methoxy group is a good leaving group under certain conditions.

Common Reagents and Conditions

  • Oxidation: : Using mCPBA or similar peroxides.

  • Reduction: : Employing LiAlH4 or other reducing agents.

  • Substitution: : Halogens or other nucleophiles in presence of base like NaH.

Major Products

Oxidation yields carbonyl derivatives. Reduction and substitution reactions yield various derivatives based on the introduced groups.

Scientific Research Applications

This compound finds applications in:

  • Medicinal Chemistry: : Potential as a pharmacophore in drug design.

  • Materials Science: : Use in the design of organic electronics.

  • Biological Studies: : As a probe in chemical biology due to its reactive functional groups.

  • Industrial Uses: : Intermediate in the synthesis of complex molecules.

Mechanism of Action

The compound's mechanism varies with its application:

  • Drug Design: : It interacts with molecular targets like enzymes or receptors.

  • Materials Science: : Acts through its conductive or structural properties.

  • Biological Studies: : Covalently binds to specific biomolecules, allowing study of molecular interactions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, (3-(4-fluorophenyl)azepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone:

  • Higher reactivity: : Due to the fluorophenyl and pyrazolyl groups.

  • Unique properties: : Resulting from the combined functional groups.

Similar Compounds

  • Benzodiazepines: : Similar due to the azepane ring but with different pharmacological properties.

  • Pyrazole derivatives: : Comparably reactive in biological systems.

There you go: a complete breakdown on the compound you asked for. Anything else on your mind?

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2/c1-27-23(15-22(26-27)18-7-5-8-21(14-18)30-2)24(29)28-13-4-3-6-19(16-28)17-9-11-20(25)12-10-17/h5,7-12,14-15,19H,3-4,6,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTPFWMHUCNYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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